2-Amino-4-cyclohexylcyclohexan-1-one
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Overview
Description
2-Amino-4-cyclohexylcyclohexan-1-one is a cyclic organic compound that features a cyclohexane ring substituted with an amino group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclohexylcyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Amination: The cyclohexanone undergoes amination to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclohexylcyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-Amino-4-cyclohexylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexylcyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-Amino-4-cyclohexylcyclohexan-1-one.
Cyclohexylamine: Shares the cyclohexyl group but lacks the carbonyl functionality.
2-Aminocyclohexanone: Similar structure but without the cyclohexyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of both an amino group and a cyclohexyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-amino-4-cyclohexylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h9-11H,1-8,13H2 |
InChI Key |
GCKPKBPFDIEEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(=O)C(C2)N |
Origin of Product |
United States |
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